molecular formula C13H14ClNO3S B12116913 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B12116913
M. Wt: 299.77 g/mol
InChI Key: TWUSRKKINPEQJP-UHFFFAOYSA-N
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Description

    2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

      Industry: Evaluate its use in materials science (e.g., polymers, coatings).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    2-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its therapeutic potential.

    • Molecular Formula : C₆H₈ClNO₃S
    • Molecular Weight : 209.65 g/mol
    • CAS Number : 1384428-22-1

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and acetamides. The synthetic pathway generally includes:

    • Formation of the thiophene ring.
    • Introduction of the chloro and dioxo groups.
    • Final acetamide formation through acylation reactions.

    Analgesic Activity

    Recent studies have highlighted the analgesic properties of related compounds in the acetamide class. For instance, a study on derivatives of 2-chloro-N,N-diphenylacetamide demonstrated significant analgesic effects when evaluated against standard drugs like diclofenac sodium .

    The binding affinities of these compounds to cyclooxygenase enzymes (COX-1 and COX-2) were assessed using molecular docking studies, revealing potential for development as analgesics.

    CompoundBinding Energy (kcal/mol)Interaction Residues
    Diclofenac-7.4TYR
    AKM-1-8.8ARG
    AKM-2-9.0ARG, TYR
    AKM-3-9.0ARG

    Antimicrobial Activity

    Compounds with similar structures have shown promising antimicrobial properties against various pathogens. The presence of the thiophene ring is often associated with enhanced antimicrobial efficacy, making it a valuable scaffold in drug design .

    Antiviral and Antitubercular Properties

    Research indicates that acetamide derivatives exhibit antiviral and antitubercular activities. These compounds have been evaluated for their ability to inhibit viral replication and bacterial growth, suggesting a broad spectrum of biological activity .

    Study on Analgesic Activity

    In a comparative study, AKM-2 demonstrated superior analgesic activity compared to diclofenac in an in vivo hot plate model. The results indicated a significant reduction in pain response, validating its potential as an analgesic agent .

    Molecular Docking Studies

    Molecular docking studies performed on various derivatives indicated that modifications on the acetamide moiety can significantly affect binding affinity and selectivity towards COX enzymes. This suggests that systematic structural optimization could lead to more effective analgesics .

    Properties

    Molecular Formula

    C13H14ClNO3S

    Molecular Weight

    299.77 g/mol

    IUPAC Name

    2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)acetamide

    InChI

    InChI=1S/C13H14ClNO3S/c1-10-3-2-4-11(7-10)15(13(16)8-14)12-5-6-19(17,18)9-12/h2-7,12H,8-9H2,1H3

    InChI Key

    TWUSRKKINPEQJP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCl

    Origin of Product

    United States

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